molecular formula C26H46NNaO7S B7801310 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate

Cat. No.: B7801310
M. Wt: 539.7 g/mol
InChI Key: OLPIZAYYAVQETM-GGPRKOIFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate” is a complex organic molecule It is a sodium salt of a sulfonated steroid derivative, characterized by multiple hydroxyl groups and a cyclopenta[a]phenanthrene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from the base steroid structure. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Sulfonation: Addition of a sulfonate group to the ethane moiety.

    Amidation: Formation of an amide bond between the pentanoyl group and the ethane sulfonate.

Typical reaction conditions involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Chromatographic purification: to isolate the desired product.

    Crystallization: to obtain the compound in its pure, hydrated form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Analytical Chemistry: Used as a standard in chromatographic techniques.

Biology

    Enzyme Inhibition: Potential inhibitor of steroid-metabolizing enzymes.

    Cell Signaling: Modulates signaling pathways involving steroid hormones.

Medicine

    Drug Development: Potential lead compound for developing new therapeutics.

    Diagnostics: Used in assays to detect steroid hormone levels.

Industry

    Material Science: Used in the synthesis of advanced materials.

    Biotechnology: Employed in the production of biopharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as:

    Enzymes: Inhibits or activates enzymes involved in steroid metabolism.

    Receptors: Binds to steroid hormone receptors, modulating their activity.

    Signaling Pathways: Influences pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene ring system.

    Corticosteroids: Steroid hormones with anti-inflammatory properties.

    Bile Acids: Steroid derivatives involved in the digestion of fats.

Uniqueness

    Sulfonation: The presence of a sulfonate group distinguishes it from other steroids.

    Hydroxylation Pattern: The specific pattern of hydroxyl groups provides unique chemical properties.

    Amide Bond: The amide linkage adds to its structural complexity and potential biological activity.

This compound’s unique structural features and diverse applications make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S.Na.H2O/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);;1H2/q;+1;/p-1/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPIZAYYAVQETM-GGPRKOIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H46NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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